Sulfate de titane(IV)

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of TiS2 involves several methods, including the chemical vapor transport (CVT) technique and solid-state reactions. These methods allow for the precise control over the stoichiometry and crystallinity of the final product, which is crucial for its application in technologies such as lithium-ion batteries and catalysis.

Molecular Structure Analysis

The molecular structure of TiS2 is composed of hexagonally packed sulfur atoms with titanium atoms sandwiched between sulfur layers. This arrangement leads to a trigonal prismatic coordination of titanium, contributing to its electrical and thermal properties. The layering also facilitates intercalation processes, where molecules or ions can be inserted into the material without disrupting its structure.

Chemical Reactions and Properties

TiS2 participates in various chemical reactions, especially intercalation reactions with alkali metals such as lithium. These reactions are reversible and do not significantly alter the crystal structure of TiS2, making it an ideal candidate for rechargeable battery electrodes. The compound also exhibits high electrical conductivity and a wide band gap, useful in photovoltaic applications.

Physical Properties Analysis

Physically, TiS2 is characterized by its layered structure, which contributes to its mechanical flexibility and anisotropic properties. It has a relatively high melting point and thermal stability, making it suitable for high-temperature applications. Its unique structure also affects its optical properties, including its ability to absorb a wide range of the light spectrum.

Chemical Properties Analysis

Chemically, TiS2 is stable in a variety of environments but can undergo oxidation in the presence of strong oxidizing agents. It has a high resistance to corrosion, which, combined with its electrochemical properties, makes it a valuable material in corrosion-resistant coatings and electrocatalysis.

- A review of titanium mobility in metamorphic systems, which discusses the mobility and solubility of titanium oxides in geological fluids, providing insights into the behavior of titanium in natural environments (M. R. V. Baalen, 1993).

- An extensive review on the preparation, structure, intercalation reactions, and electrochemical properties of TiS2, emphasizing its suitability as a cathode material in lithium batteries (E. Frazer & S. Phang, 1981).

- A comprehensive review of various titanium metallurgical processes, focusing on the future development of hydrometallurgical processes for titanium dioxide and titanium metal, which sheds light on the processing methods relevant to TiS2 production (Wensheng Zhang, Zhaowu Zhu, & C. Cheng, 2011).

Applications De Recherche Scientifique

Comportement hydrothermal

Le sulfate de titane(IV) a été étudié pour son comportement hydrothermal . Les transformations structurales des complexes de sulfate de titane(IV) comprennent leur conversion en complexes hydroxo(oxo), l'association de ces derniers et la croissance des espèces d'association jusqu'à la taille des particules colloïdales . Ce comportement est pratiquement indépendant de la composition de la solution initiale .

Synthèse de photocatalyseurs au dioxyde de titane (TiO2)

Le sulfate de titane(IV) a été utilisé comme précurseur pour synthétiser une large gamme de photocatalyseurs au dioxyde de titane (TiO2) . En régulant les conditions de traitement thermique des solutions de titane(IV), il est possible de synthétiser des précurseurs constitués de particules nanométriques (5–30 nm) et ayant une morphologie de surface développée .

Synthèse de mousses de titane congelées et séchées

Le sulfate de titane(IV) peut également être utilisé dans la synthèse de mousses de titane congelées et séchées . Ces mousses peuvent avoir diverses applications dans des domaines tels que la catalyse, l'adsorption et l'isolation.

Synthèse de photocatalyseur TiO2 chargé en WO3

Le sulfate de titane(IV) peut être utilisé dans la synthèse de photocatalyseur TiO2 chargé en WO3 . Ce photocatalyseur peut être appliqué à l'oxydation de l'acide trans-ferulique en vanilline .

Processus de coagulation-ultrafiltration

Le sulfate de titane(IV) a été étudié dans un processus de coagulation-ultrafiltration (C-UF) . Les propriétés des flocs, y compris la taille des flocs, la résistance des flocs, la capacité de récupération et la structure, qui affecteraient considérablement le colmatage de la membrane, ont été analysées

Safety and Hazards

Mécanisme D'action

Target of Action

Titanium(IV) sulfate, also known as Titanium disulfate, primarily targets the formation of titanium dioxide . It is used in various applications, including the synthesis of precursors consisting of nanosized particles . The compound’s primary targets are the processes that lead to the formation of titanium dioxide .

Mode of Action

The mode of action of Titanium(IV) sulfate involves structural transformations of the titanium(IV) sulfate complexes . These complexes undergo conversion into hydroxo(oxo) complexes, followed by the association of these complexes and the growth of the association species up to the size of colloidal particles . This behavior is practically independent of the composition of the initial solution .

Biochemical Pathways

The biochemical pathways affected by Titanium(IV) sulfate primarily involve the hydrolysis stages of the compound . The rates of these stages can vary, leading to differences in the particle size of the resulting solid phase . By regulating the thermal treatment conditions for titanium(IV) solutions, it is possible to synthesize precursors consisting of nanosized particles .

Pharmacokinetics

It is known that the compound is moderately water and acid soluble . This solubility can impact the bioavailability of the compound, influencing how it is absorbed and distributed within a system .

Result of Action

The primary result of the action of Titanium(IV) sulfate is the formation of titanium dioxide . This compound has a wide range of applications, including use as a pigment in paints, sunscreen, and food coloring . The ability to control the formation of titanium dioxide allows for the production of this compound with preset properties .

Action Environment

The action of Titanium(IV) sulfate can be influenced by various environmental factors. For instance, the temperature can affect the viscosity and stability of titanium(IV) sulfate solutions . Additionally, the compound’s action can be influenced by the composition of the initial solution . Understanding these environmental factors can help in controlling the action, efficacy, and stability of Titanium(IV) sulfate .

Propriétés

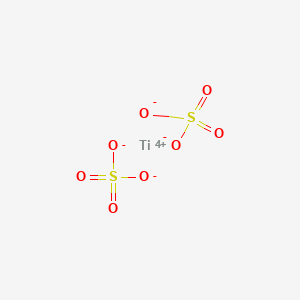

IUPAC Name |

titanium(4+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O4S.Ti/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUMBHAAKGUHAR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O8S2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950648 | |

| Record name | Titanium(4+) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green solid; [HSDB] Aqueous solution 15%: Colorless or mauve tinted liquid; [MSDSonline] | |

| Record name | Titanium disulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White cake-like solid; sol in water; highly acidic, similar to 50% sulfuric acid; hygroscopic; specific gravity about 1.47 /Titanium sulfate nonahydrate/, INSOL IN COLD OR HOT WATER; SOL IN DIL ACID; INSOL IN ALC, ETHER, CONCN SULFURIC ACID. | |

| Record name | TITANIUM DISULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

GREEN POWDER | |

CAS RN |

13693-11-3, 27960-69-6 | |

| Record name | Titanium disulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013693113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, titanium(4+) salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027960696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium(4+) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TITANIUM DISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40HP4T69SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TITANIUM DISULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

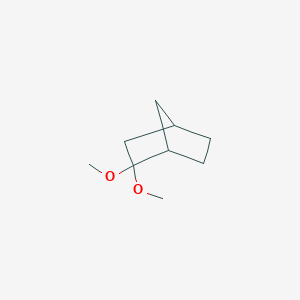

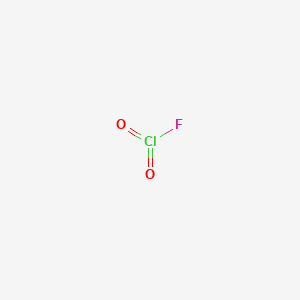

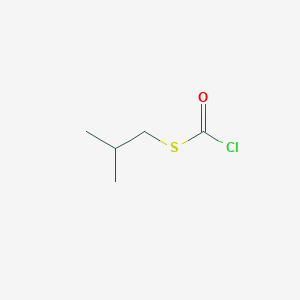

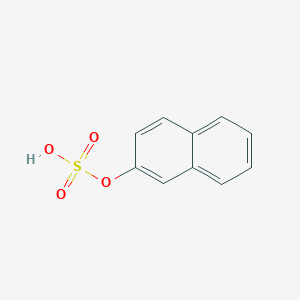

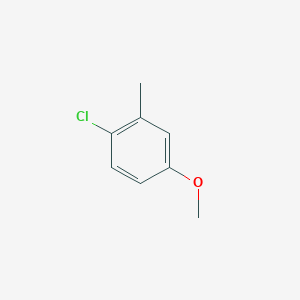

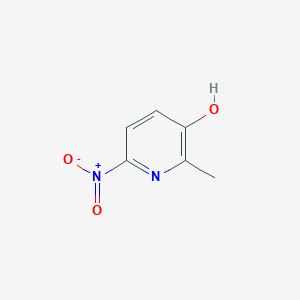

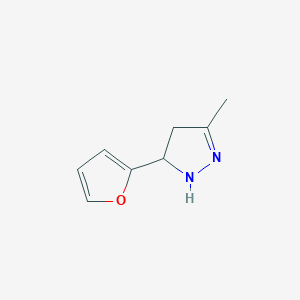

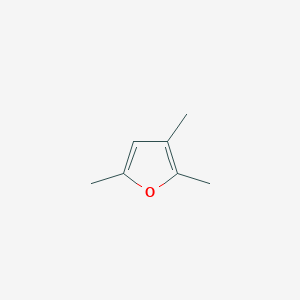

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of titanium disulfate in the synthesis of nanometer anatase titania powder?

A1: Titanium disulfate serves as the precursor for the titanium dioxide nanoparticles. [, ] The studies describe a hydrothermal synthesis method where titanium disulfate is mixed with polyethylene glycol (PEG-1000) and urea. This mixture is then subjected to high temperatures, leading to the formation of anatase titanium dioxide nanoparticles.

Q2: How does the calcination temperature affect the properties of the synthesized titanium dioxide nanoparticles?

A2: Calcination temperature significantly impacts the size and surface area of the resulting nanoparticles. [, ] As the calcination temperature increases (from room temperature to 850 °C), the crystallite size of the anatase titanium dioxide increases, while the specific surface area decreases. This highlights the importance of controlling the calcination temperature to tailor the properties of the nanoparticles for specific applications, such as photocatalysis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)